tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a tert-butyl carbamate protecting group and at the 3-position with a 1,2,3-triazole ring bearing a carbamoyl moiety at its 4-position. The tert-butyl carbamate enhances solubility and stability during synthetic procedures, making it a common intermediate in drug discovery pipelines for kinase inhibitors and bromodomain-targeting molecules .
Properties
Molecular Formula |
C13H21N5O3 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
tert-butyl 3-(4-carbamoyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-6-4-5-9(7-17)18-8-10(11(14)19)15-16-18/h8-9H,4-7H2,1-3H3,(H2,14,19) |
InChI Key |
VHFOMVBVFLALLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the carbamoyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Triazole Substituents
tert-Butyl 4-(4-Fluorophenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 25, ) :
- Key Difference : Fluorophenyl group at the triazole’s 4-position instead of carbamoyl.
- Impact : The fluorophenyl group introduces hydrophobicity and electron-withdrawing effects, enhancing binding to aromatic pockets in target proteins. However, it lacks hydrogen-bonding capability compared to the carbamoyl group in the target compound .
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with 77% yield .
tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26, ) :
- Key Difference : A silyl-protected hydroxymethyl group replaces the carbamoyl.
- Impact : The silyl group improves stability during synthesis but requires deprotection for biological activity. The hydroxymethyl group can be further functionalized, unlike the carbamoyl’s fixed hydrogen-bonding capacity .
Core Heterocycle Variations
- tert-Butyl 3-(4-(5-Fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (Compound 3a, ) :
Functional Group Comparison Table
Biological Activity
Tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Formula: CHNO
Molecular Weight: 295.34 g/mol
Structure: The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Research indicates that compounds containing triazole moieties often exhibit significant biological activity, including:
- Enzyme Inhibition: The triazole ring can form coordination complexes with metal ions, potentially modulating the activity of metalloenzymes involved in critical biological processes.
- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting potential applications in treating infections.
- GPR119 Agonism: Recent studies have explored the agonistic activity of triazole derivatives on GPR119, a receptor implicated in glucose homeostasis and lipid metabolism. This activity may provide insights into treatments for obesity and type 2 diabetes mellitus (T2DM) .
In Vitro Studies
Several studies have examined the biological activity of this compound through in vitro assays:
- GPR119 Activation:
- Antimicrobial Testing:
- Compounds structurally similar to tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine have shown effective antimicrobial properties against various pathogens.
Case Studies
A notable case study involved the synthesis of related triazole derivatives using copper(I)-assisted click chemistry. This method yielded high chemical purities and reaction yields, facilitating the exploration of their biological activities. The results indicated that several analogs exhibited significant agonistic effects on GLP-1 receptors, which are crucial for insulin secretion and glucose metabolism .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Triazole and piperidine structure |
| Tert-butyl 4-(4-(methylcarbamoyl)-1H-pyrazol) | CHNO | Similar triazole structure but lacks piperidine |
| Tert-butyl 4-(E)-butenylpyrrolidine | CHN | Lacks the triazole structure but retains the pyrrolidine core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
